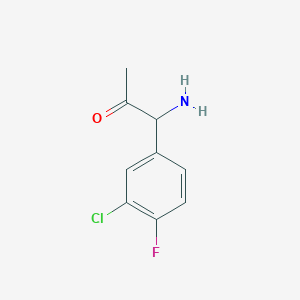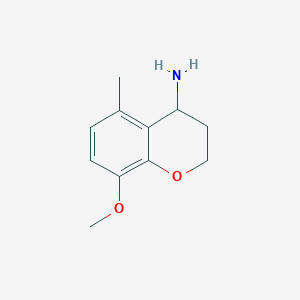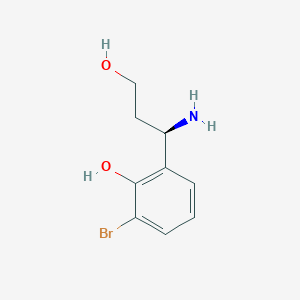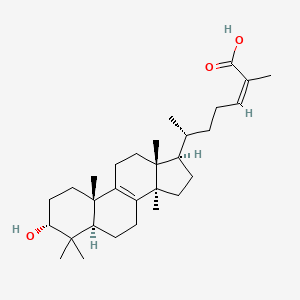![molecular formula C9H4F4O2S B13036792 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is a fluorinated benzothiophene derivative. Benzothiophenes are a class of heterocyclic compounds containing a sulfur atom fused to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated benzothiophenes, including 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide, can be achieved through various methods. One common approach involves the direct fluorination of benzothiophene derivatives using molecular fluorine (F2) or other fluorinating agents. this method is often non-selective and requires careful control of reaction conditions .
Another method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the benzothiophene structure. This can be achieved through photochemical reactions with bromotrifluoromethane, yielding a mixture of trifluoromethylated benzothiophenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents, organolithium compounds).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Applications De Recherche Scientifique
7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Medicine: Explored for its anti-inflammatory, immunoregulatory, and fungicidal properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an HDAC inhibitor, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins and leading to changes in gene expression . As an S1P receptor agonist, it activates the receptor, modulating immune responses and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluorobenzo[B]thiophene
- 4-Trifluoromethylbenzo[B]thiophene
- 7-Trifluoromethylbenzo[B]thiophene
Uniqueness
7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various applications, distinguishing it from other fluorinated benzothiophenes .
Propriétés
Formule moléculaire |
C9H4F4O2S |
|---|---|
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
7-fluoro-6-(trifluoromethyl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H4F4O2S/c10-7-6(9(11,12)13)2-1-5-3-4-16(14,15)8(5)7/h1-4H |
Clé InChI |
WALONAMDVARTTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CS2(=O)=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13036709.png)
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)



![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)

![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)





